Sri 31215 (tfa)

概要

説明

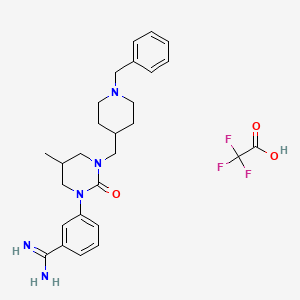

SRI 31215 (TFA) is a small-molecule triplex inhibitor targeting the serine proteases matriptase, hepsin, and hepatocyte growth factor activator (HGFA). It mimics the activity of endogenous inhibitors HAI-1 and HAI-2, which regulate HGF activation . Key characteristics include:

- IC50 values: 0.69 μM (matriptase), 0.65 μM (hepsin), 0.30 μM (HGFA) .

- Molecular properties: Molecular weight 533.6 g/mol, formula C27H34F3N5O3, and high solubility (91 μM) .

- Pharmacokinetics: Excellent microsomal stability (human t1/2 = 162 min; mouse t1/2 = 296 min) and in vivo half-life of 5.8 hours (IV administration in mice) .

- Mechanism: Blocks proteolytic activation of pro-HGF to HGF, inhibiting fibroblast-induced MET signaling, epithelial-mesenchymal transition (EMT), and EGFR inhibitor resistance in colon cancer cells .

準備方法

The synthetic routes and reaction conditions for Sri 31215 (TFA) involve the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods typically involve multi-step synthesis processes, including the formation of intermediate compounds and their subsequent transformation into the final product. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

化学反応の分析

Sri 31215 (TFA) undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Sri 31215 (TFA) has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of matriptase, hepsin, and HGFA.

Biology: It is used to investigate the role of hepatocyte growth factor activation in various biological processes.

Medicine: It has potential therapeutic applications in cancer research, particularly in overcoming resistance to epidermal growth factor receptor inhibitors in hepatocyte growth factor-producing colon cancer cells.

Industry: It is used in the development of new drugs and therapeutic agents targeting hepatocyte growth factor activation

作用機序

Sri 31215 (TFA) exerts its effects by inhibiting the activation of hepatocyte growth factor through the inhibition of matriptase, hepsin, and HGFA. This inhibition prevents the proteolytic processing of pro-hepatocyte growth factor to its active form, thereby blocking the signaling cascade that promotes cell survival, proliferation, migration, and invasion of malignant cells. The molecular targets and pathways involved include the hepatocyte growth factor receptor MET and the downstream signaling pathways activated by MET .

類似化合物との比較

Piperidine Carbamate Peptidomimetics

A series of piperidine-based inhibitors inspired by SRI 31215’s structure were designed to optimize protease selectivity and potency:

- Ac-KQLR-kbt (1b) : A tetrapeptide inhibitor modeled to bind HGFA, matriptase, and hepsin. Computational studies show overlapping binding modes with SRI 31215 but with modified P3/P4 substituents for enhanced selectivity .

- P4-position analogs : Alkyl/aryl sulfonyl groups were introduced to access the S4 pocket, improving selectivity for individual proteases .

| Compound | Target Enzymes | IC50 (μM) | Selectivity Features |

|---|---|---|---|

| SRI 31215 (TFA) | Matriptase, hepsin, HGFA | 0.69, 0.65, 0.30 | Broad-spectrum triplex inhibition |

| Ac-KQLR-kbt (1b) | HGFA, matriptase, hepsin | Not reported | Enhanced selectivity via P3/P4 |

| P4-sulfonyl analogs | Individual proteases | Varies by substitution | Optimized for S4 pocket binding |

Key Differences :

- SRI 31215 exhibits balanced triplex inhibition, while piperidine carbamates focus on structural modifications for selectivity .

- SRI 31215’s solubility (91 μM) and stability surpass many peptidomimetics, making it more suitable for in vivo studies .

MET Kinase Inhibitors

Compounds like JNJ 38877605 directly inhibit MET kinase activity but differ mechanistically from SRI 31215:

- Synergizes with SRI 31215 to inhibit fibroblast-induced EMT and migration in DU145 cells .

- Capmatinib (INC280) : Approved MET inhibitor for NSCLC; lacks activity against HGF proteases .

Key Differences :

- Combined use of SRI 31215 and JNJ 38877605 enhances antitumor efficacy by targeting both HGF activation and MET signaling .

Endogenous Inhibitors (HAI-1/2)

- HAI-1: Downregulated in cancers, leading to increased HGF activation and poor prognosis .

- SRI 31215 : Mimics HAI-1/2 activity with synthetic stability, making it pharmacologically viable .

Advantage of SRI 31215 :

- Overcomes limitations of endogenous inhibitors by providing consistent, dose-dependent protease inhibition .

Other c-Met Pathway Inhibitors

- BMS-817378 : Dual c-Met/VEGFR2 inhibitor; broader kinase activity but higher off-target risk .

- Fosgonimeton : c-Met agonist under investigation for Alzheimer’s; contrasts with SRI 31215’s antagonistic role .

| Compound | Primary Targets | Clinical Application | Selectivity vs. SRI 31215 |

|---|---|---|---|

| SRI 31215 (TFA) | HGF-activating proteases | Cancer, fibrosis | High specificity |

| BMS-817378 | c-Met, VEGFR2 | Oncology | Lower selectivity |

| Fosgonimeton | c-Met | Neurodegenerative diseases | Opposite mechanism |

生物活性

Sri 31215 (tfa) is a non-peptide cyclic urea benzamidine compound that has garnered interest in the field of medicinal chemistry due to its potential as an inhibitor of serine proteases, specifically matriptase and hepsin. This article reviews the biological activity of Sri 31215, focusing on its mechanism of action, potency against various proteases, structure-activity relationships (SAR), and implications for therapeutic applications.

Sri 31215 functions primarily as an inhibitor of serine proteases. These enzymes play crucial roles in various biological processes, including cell signaling, inflammation, and tissue remodeling. The compound's design allows it to bind effectively to the active sites of target proteases, particularly in the S1, S3, and S4 pockets, which are critical for substrate recognition and catalysis.

Potency Against Target Proteases

The biological activity of Sri 31215 has been evaluated through enzyme assays measuring its inhibitory effects on matriptase, hepsin, and hepatocyte growth factor activator (HGFA). The following table summarizes the IC50 values for Sri 31215 against these targets:

| Protease | IC50 (μM) | Comments |

|---|---|---|

| Matriptase | 20 | Moderate potency |

| Hepsin | 20 | Moderate potency |

| HGFA | 20 | Weak activity observed |

Despite its moderate activity against matriptase and hepsin, Sri 31215 exhibits weak inhibition of HGFA with an IC50 value of 20 μM . This limited efficacy may be attributed to its inability to bind effectively in the S2 pocket, which is essential for optimal interaction with HGFA.

Structure-Activity Relationships (SAR)

The SAR studies conducted on Sri 31215 have provided insights into how modifications to its structure can influence its biological activity. Key findings include:

- Binding Sites : The compound's binding interactions predominantly occur in the S1, S3, and S4 pockets. Its weak activity against HGFA suggests that modifications to enhance binding in the S2 pocket could improve overall potency.

- Hybrid Inhibitors : Researchers have explored hybrid dipeptide inhibitors inspired by the structure of Sri 31215. These hybrids incorporate preferred amino acids at strategic positions to enhance binding affinity and selectivity for target proteases .

Case Studies

In a series of studies aimed at optimizing protease inhibitors based on Sri 31215, researchers developed novel compounds that demonstrated improved potency. For instance:

- Analog Development : By replacing certain amino acid residues with non-peptide moieties like piperidine carbamates, new inhibitors were synthesized that showed enhanced selectivity and potency against matriptase and hepsin.

- Fluorogenic Substrate Assays : The efficacy of these inhibitors was assessed using fluorogenic substrates specific for matriptase and hepsin, revealing that some analogs achieved IC50 values significantly lower than those of Sri 31215 itself .

Q & A

Basic Research Questions

Q. What are the primary enzymatic targets of SRI 31215 TFA, and how are their inhibitory activities quantified?

SRI 31215 TFA is a triplex inhibitor targeting matriptase, hepsin, and hepatocyte growth factor activator (HGFA) with IC50 values of 0.69 μM, 0.65 μM, and 0.30 μM, respectively . These values were determined via enzymatic assays measuring protease activity inhibition. For example, Western blotting (e.g., pro-HGF activation assays) and fluorogenic substrate cleavage experiments are standard methods to quantify inhibition efficiency . Researchers should validate IC50 values under physiologically relevant conditions, including pH and co-factor availability, to ensure translational relevance.

Q. How does SRI 31215 TFA mimic endogenous inhibitors like HAI-1/2 in blocking HGF activation?

SRI 31215 TFA structurally and functionally mimics HAI-1/2, endogenous inhibitors that bind to matriptase, hepsin, and HGFA to prevent pro-HGF cleavage into active HGF . Methodologically, this can be demonstrated using co-culture systems where fibroblasts secrete pro-HGF; SRI 31215 TFA treatment abolishes MET phosphorylation (a downstream marker of HGF activation) in cancer cells . Researchers should include positive controls (e.g., recombinant HAI-1) and negative controls (solvent-only) to confirm specificity .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating SRI 31215 TFA’s synergy with MET kinase inhibitors in overcoming EGFR resistance?

In studies combining SRI 31215 TFA with MET inhibitors (e.g., JNJ 38877605), researchers must:

- Use dose-matrix designs to identify synergistic concentrations (e.g., Chou-Talalay method) .

- Monitor both MET and EGFR signaling pathways via phospho-specific antibodies in Western blotting .

- Employ migration assays (e.g., Boyden chamber) to quantify combinatorial effects on cancer cell invasiveness .

- Include fibroblast-conditioned media to model tumor microenvironment-mediated resistance .

Q. How can discrepancies between in vitro and in vivo efficacy data for SRI 31215 TFA be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., solubility, bioavailability) or microenvironmental differences. To address this:

- Validate in vitro findings using in vivo xenograft models with dose optimization (e.g., 10 mg/kg in mice, formulated in 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O) .

- Measure compound stability in plasma and tissue homogenates .

- Use imaging techniques (e.g., bioluminescence) to track tumor progression and MET activation in real time .

- Apply statistical tools like Bland-Altman plots to quantify agreement between models .

Q. What methodological strategies are recommended for analyzing SRI 31215 TFA’s role in fibroblast-mediated EGFR resistance?

- Co-culture systems : Combine cancer cells (e.g., HGF-producing colon cancer cells) with fibroblasts to model stromal interactions .

- Conditioned media experiments : Treat fibroblasts with SRI 31215 TFA, then assess MET/EGFR crosstalk in cancer cells via phospho-kinase arrays .

- Single-cell RNA sequencing : Identify transcriptional changes in resistant clones to map signaling pathway adaptations .

- Longitudinal dosing : Test intermittent vs. continuous dosing regimens to mimic clinical scenarios .

Q. Guidelines for Rigorous Research Design

- Reproducibility : Adhere to ARRIVE guidelines for preclinical studies, including randomization, blinding, and power analysis .

- Data Contradiction Analysis : Use sensitivity analyses (e.g., leave-one-out cross-validation) to identify outlier datasets .

- Ethical Compliance : Ensure animal protocols are approved by institutional ethics committees, with explicit justification for sample sizes .

特性

IUPAC Name |

3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N5O.C2HF3O2/c1-19-15-29(25(31)30(16-19)23-9-5-8-22(14-23)24(26)27)18-21-10-12-28(13-11-21)17-20-6-3-2-4-7-20;3-2(4,5)1(6)7/h2-9,14,19,21H,10-13,15-18H2,1H3,(H3,26,27);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFJKJLPPLYFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)N(C1)C2=CC=CC(=C2)C(=N)N)CC3CCN(CC3)CC4=CC=CC=C4.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。